Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZROCDJHYQOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678065 | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-59-8 | |
| Record name | 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclic Core Formation
The diazaspiro[5.5]undecane scaffold is typically synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional reagents. Common approaches include:
- Intramolecular cyclization of diamines with dihaloalkanes or dimesylates under basic conditions to form the spirocyclic ring system.
- Cascade Michael additions or Mannich-type reactions to establish the spirocyclic framework with high regioselectivity.
Introduction of the Benzyl Group
The benzyl substituent at position 9 can be introduced by:
- N-alkylation of the diazaspiro core using benzyl halides (e.g., benzyl bromide) under basic conditions.
- Condensation reactions of benzylamine with spirocyclic carboxylic acid derivatives, often facilitated by coupling agents.
Esterification to Form the tert-Butyl Ester
The carboxylic acid group at position 2 is protected as a tert-butyl ester to enhance stability and facilitate purification:
- Direct esterification using tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Use of tert-butyl chloroformate or other tert-butyl esterifying agents under mild conditions.
- Boc-protection strategies where tert-butyl carbamate groups are introduced as protecting groups during synthesis.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Cyclization | Diamine precursor + dihaloalkane/dimesylate, base (e.g., K2CO3), solvent (DMF or DMSO), 80–130°C | Formation of 2,9-diazaspiro[5.5]undecane core via intramolecular cyclization |
| 2. N-Benzylation | Benzyl bromide, base (NaH or K2CO3), solvent (acetonitrile or DMF), room temp to reflux | Introduction of benzyl substituent at position 9 nitrogen |
| 3. Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate, base (e.g., triethylamine), solvent (DCM), 0–25°C | Formation of tert-butyl ester protecting group at carboxyl position 2 |
Advanced Synthetic Techniques
Microwave-Assisted Solid-Phase Synthesis
- Utilizes α-methyl benzyl carbamate resin linkers.
- Enables rapid cyclization and cleavage under mild acidic conditions.
- Improves reaction efficiency and yield.
- Allows for facile purification and automation in library synthesis.
Use of Coupling Agents
- N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation when benzylamine is condensed with spirocyclic carboxylic acid intermediates.
- These reagents promote high coupling efficiency and reduce side reactions.
Reaction Conditions Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–130°C | Higher temperatures favor cyclization but may cause side reactions |
| Solvent | DMF, DMSO, acetonitrile, dichloromethane | Choice depends on solubility and reaction step |
| Base | K2CO3, NaH, triethylamine | Used for deprotonation and activation |
| Catalyst | DMAP, acid catalysts | Enhance esterification and coupling reactions |
| Reaction Time | 1–24 hours | Optimized per step to maximize yield |
Research Findings and Yields
- Microwave-assisted methods report yields up to 70–85% for cyclization and benzylation steps.
- Esterification with tert-butanol or tert-butyl chloroformate typically achieves yields above 80%.
- Solid-phase synthesis enables rapid analog generation with comparable yields and purity.
- Optimization of resin linkers and solvent systems significantly improves reaction efficiency and reduces by-products.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Yield Range | Advantages |
|---|---|---|---|---|
| Spirocyclic Core Formation | Intramolecular cyclization | Diamine + dihaloalkane, base | 60–85% | High regioselectivity, scalable |
| Benzyl Substitution | N-alkylation or condensation | Benzyl bromide or benzylamine, DCC, DMAP | 65–80% | Efficient introduction of benzyl group |
| tert-Butyl Ester Formation | Acid-catalyzed esterification or tert-butyl chloroformate | tert-butanol, acid catalyst or tert-butyl chloroformate | 80–90% | Protects carboxyl group, enhances stability |
| Microwave-Assisted Solid-Phase Synthesis | Resin-bound synthesis | α-methyl benzyl carbamate resin, microwave | 70–85% | Rapid, automated, high purity |
Analytical Characterization
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) : Confirms spirocyclic structure and substituent positions.
- Single-Crystal X-ray Diffraction : Provides definitive structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and purity.
- LC-MS Monitoring : Tracks reaction progress and side products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that diazaspiro compounds, including tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate, exhibit promising anticancer properties. Research suggests that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models, highlighting its potential as a lead compound in anticancer drug development .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways .
Material Science
2.1 Polymer Synthesis
this compound can serve as a versatile building block in polymer chemistry. Its unique structure allows for the incorporation into various polymer matrices, which can enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers synthesized with this compound exhibit improved performance in terms of elasticity and durability compared to traditional materials .
Synthetic Organic Chemistry
3.1 As a Synthetic Intermediate
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the development of new pharmaceuticals and agrochemicals. For example, it can be transformed into other nitrogen-containing heterocycles that are valuable in medicinal chemistry .
3.2 Catalytic Applications
Additionally, this compound has been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in processes such as asymmetric synthesis and cross-coupling reactions .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Diazaspiro Compounds
The diazaspiro[5.5]undecane scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects , physicochemical properties , and biological activity .
Structural Modifications and Substituent Effects
Position 9 Modifications
Molecular weight: 352.47 g/mol (C₂₁H₃₁NO₂Na⁺). Key Data: Synthesized in 32% yield via FCC; NMR data (δ 7.32–7.14 ppm for aromatic protons) confirms structural integrity .
Position 2 and 5 Modifications
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1368340-95-7): Features a ketone group at position 3. Molecular weight: 268.35 g/mol (C₁₄H₂₄N₂O₃). Storage: Requires refrigeration (2–8°C), indicating reduced stability compared to the non-oxo analog .
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS: 1023301-88-3):
- Hydrochloride salt form enhances water solubility.
- Molecular weight: 290.83 g/mol (C₁₄H₂₇ClN₂O₂).
- Used in peptide synthesis due to improved handling properties .
Heteroatom and Heterocycle Substitutions
1-Oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., compound 15 in ):
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Hydrochloride salts (e.g., CAS 1023301-88-3) address solubility limitations, making them preferable for in vivo studies.
- Ketone or oxa substitutions alter metabolic stability; for example, the 5-oxo derivative may undergo faster hepatic clearance .
Biological Activity
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 344.49 g/mol. This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures, and has garnered interest due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. This interaction can lead to significant pharmacological effects, which are currently under investigation in various studies.
Pharmacological Studies
Recent studies have explored the compound's potential in drug discovery, particularly in relation to its interaction with opioid receptors and other molecular targets. The compound's structure suggests it may act as a scaffold for developing multitarget drugs that could influence pain pathways or neurochemical signaling.
Case Studies
- Opioid Receptor Interaction : Research indicates that compounds similar to this compound have demonstrated affinity for μ-opioid receptors (MOR). In vitro studies have shown that modifications in the spirocyclic structure can enhance binding affinity and selectivity towards these receptors, potentially leading to novel analgesic agents .
- Neuroprotective Effects : Another area of investigation has focused on the neuroprotective properties of related diazaspiro compounds. In animal models, these compounds have been shown to mitigate neurodegeneration and improve cognitive functions, suggesting a role in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have also indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Structure | 344.49 g/mol | Opioid receptor interaction |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Structure | 344.49 g/mol | Analgesic properties |
| 9-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylic acid | Structure | 344.49 g/mol | Cytotoxic effects |
Synthesis and Production
The synthesis of this compound typically involves several steps starting from linear precursors containing necessary functional groups. The cyclization process often requires strong bases or acids to facilitate the formation of the spirocyclic framework .
Synthetic Routes
- Base-Catalyzed Cyclization : A common method involves using strong bases to promote cyclization reactions.
- Acid-Catalyzed Reactions : Acidic conditions can also be employed to achieve desired structural configurations.
- Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are essential for obtaining high-purity compounds suitable for biological testing .
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in benzylation but may increase epimerization. Non-polar solvents (toluene) favor cyclization but slow reaction rates.
- Temperature control : Lower temperatures (0–5°C) during Boc protection reduce carbamate hydrolysis.
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates Boc activation, reducing reaction time and byproducts .
For reproducibility, monitor intermediates via HPLC or TLC, and employ flash chromatography for purification .
What analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?
Q. Advanced
- NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic geometry and confirms benzyl group integration.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₁H₃₀N₂O₂).
- X-ray crystallography : Resolves ambiguities in spirocyclic conformation .
Q. Resolving contradictions :
- Overlapping peaks : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Impurity signals : Compare with synthetic intermediates to trace unreacted starting materials .
In medicinal chemistry, how does the spirocyclic structure contribute to its potential as a drug discovery intermediate?
Advanced
The spirocyclic framework:
- Conformational rigidity : Enhances binding selectivity to target proteins (e.g., kinases, GPCRs).
- Metabolic stability : Reduced flexibility minimizes CYP450-mediated oxidation.
- Dual pharmacophore integration : The diaza moiety can serve as a hydrogen-bond acceptor, while the benzyl group enables hydrophobic interactions.
Studies on analogs show improved bioavailability compared to linear analogs, making it a scaffold for central nervous system (CNS) drug candidates .
When encountering discrepancies in reported synthesis yields, what methodological approaches can researchers employ to identify and address the causes?
Q. Advanced
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, temperature) to identify critical factors.
- Kinetic profiling : Monitor reaction progress via in situ IR or NMR to detect intermediate degradation.
- Reproducibility checks : Compare protocols for subtle differences (e.g., reagent purity, stirring rate).
For example, if yields drop during benzylation, test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or reduce moisture content in solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
